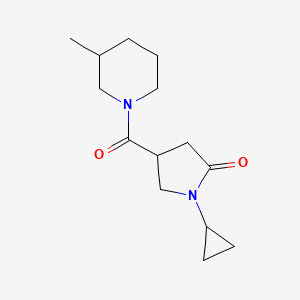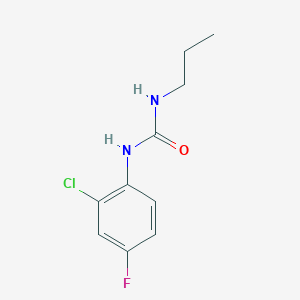
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone, also known as MPTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTM is a member of the class of synthetic cathinones, which are psychoactive substances that have been commonly used as recreational drugs. However, MPTM has unique properties that make it a promising candidate for research in various fields.
作用机制
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone is believed to exert its effects through the inhibition of the reuptake of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been shown to have various biochemical and physiological effects, such as increasing the release of dopamine and serotonin in the brain, inducing hyperthermia, and causing vasoconstriction. (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has also been reported to have analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has several advantages for use in lab experiments, such as its high potency and selectivity for monoamine transporters. However, (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone also has limitations, such as its potential toxicity and the lack of long-term safety data.
未来方向
There are several future directions for research on (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone, including:
1. Further investigation of its potential therapeutic effects, such as its ability to treat pain and inflammation.
2. Exploration of its effects on the cardiovascular system, as (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been shown to cause vasoconstriction.
3. Investigation of its potential neurotoxicity and long-term safety.
4. Development of new derivatives of (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone that have improved pharmacological properties.
Conclusion
In conclusion, (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone is a promising compound for research in various scientific fields. Its unique properties and mechanism of action make it a valuable tool for investigating the central nervous system, inflammation, and pain. Further research is needed to fully understand the potential benefits and risks of (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone and its derivatives.
合成方法
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone can be synthesized through a multi-step process that involves the reaction of 3-thiophenemethanone with 3-methylpiperidine in the presence of a reducing agent. The resulting product is then purified through various methods, such as column chromatography and recrystallization.
科学研究应用
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been investigated as a potential lead compound for the development of new drugs that target the central nervous system. In neuroscience, (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been used to study the effects of synthetic cathinones on the brain and behavior. In pharmacology, (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been tested for its potential therapeutic effects, such as its ability to reduce inflammation and pain.
属性
IUPAC Name |
(3-methylpiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-9-3-2-5-12(7-9)11(13)10-4-6-14-8-10/h4,6,8-9H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZPIBRRJAQRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)

![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)



![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)